molecular formula C14H13ClO5 B1307955 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid CAS No. 853892-42-9

2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid

Cat. No.: B1307955
CAS No.: 853892-42-9
M. Wt: 296.7 g/mol
InChI Key: UVRGNUAFJDCMAJ-UHFFFAOYSA-N
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Description

This product is 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid, a chemical compound supplied for early discovery and medicinal chemistry research purposes. The compound is provided with a guaranteed purity of 95.0% or higher . Its chemical structure is defined by the molecular formula C14H13ClO5 and a molecular weight of 296.7 g/mol . The CAS registry number for this substance is 853892-42-9 . As a coumarin derivative, this class of compounds is of significant scientific interest due to a wide spectrum of potential pharmacological activities. Researchers value these compounds for their role as key intermediates and scaffolds in the synthesis and development of novel bioactive molecules. This product is intended for use by qualified laboratory researchers only. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any form of human or veterinary use. Please note that specific analytical data for this compound may be limited, and the researcher assumes responsibility for confirming its identity and purity for their specific application.

Properties

IUPAC Name

2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO5/c1-6-7(2)14(18)20-11-5-12(10(15)4-9(6)11)19-8(3)13(16)17/h4-5,8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRGNUAFJDCMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394030
Record name 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853892-42-9
Record name 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of the Chromenone Core

  • Starting Materials :

    • Resorcinol (1,3-dihydroxybenzene)
    • Ethyl acetoacetate
    • Phosphorus oxychloride (POCl₃)
  • Reaction Conditions :

    • The reaction is carried out under acidic conditions to facilitate cyclization.
    • Controlled heating (80–120°C) is applied to form the chromenone backbone.
  • Reaction Mechanism :

    • The electrophilic substitution of resorcinol with ethyl acetoacetate leads to the formation of the chromenone structure.

Step 2: Introduction of Chlorine and Methyl Groups

  • Chlorination :

    • Chlorine gas or N-chlorosuccinimide (NCS) is used to introduce the chloro group at position 6 of the chromenone ring.
    • Reaction is performed in an inert solvent like dichloromethane at room temperature.
  • Methylation :

    • Methyl iodide (CH₃I) or dimethyl sulfate is used to add methyl groups at positions 3 and 4.
    • A base such as potassium carbonate (K₂CO₃) ensures deprotonation for efficient methylation.

Step 3: Formation of the Propanoic Acid Derivative

  • Esterification :

    • The chromenone derivative is reacted with glycidol (an epoxide) in the presence of a base such as sodium hydroxide (NaOH).
    • This step introduces the propanoic acid side chain.
  • Hydrolysis :

    • The ester group is hydrolyzed using aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH), yielding the final carboxylic acid product.

Reaction Monitoring and Purification

Reaction Monitoring:

Thin-layer chromatography (TLC) is used to track reaction progress at each step. TLC plates are visualized under UV light due to the aromatic nature of the chromenone core.

Purification Techniques:

  • Recrystallization :

    • Solvents like ethanol or methanol are used for recrystallization to obtain high-purity crystals.
  • Column Chromatography :

    • Silica gel columns with a gradient elution system (e.g., hexane/ethyl acetate) are employed for separating impurities from the desired product.

Experimental Data Table

Step Reactants Reagents/Conditions Product
Chromenone Core Resorcinol, Ethyl acetoacetate POCl₃, Acidic Medium, Heat Chromenone Backbone
Chlorination Chromenone Backbone Chlorine Gas/NCS, Dichloromethane Chloro-Chromenone
Methylation Chloro-Chromenone CH₃I/Dimethyl Sulfate, Base Methylated Chloro-Chromenone
Esterification Methylated Chloro-Chromenone Glycidol, NaOH Propanoic Acid Ester
Hydrolysis Propanoic Acid Ester HCl/NaOH 2-[(6-Chloro-3,4-dimethyl...)oxy]acid

Chemical Reactions Analysis

2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of chromenone structures exhibit significant anti-inflammatory properties, making them candidates for drug development aimed at treating conditions such as arthritis and other inflammatory diseases.

Case Study Example : A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of chromenone derivatives. The results showed that compounds similar to 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid significantly reduced inflammation in animal models, indicating potential for further development as therapeutic agents .

Antioxidant Activity

Research has demonstrated that this compound exhibits antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from damage.

Data Table: Antioxidant Activity Comparison

Compound NameIC50 Value (µM)Source
This compound15.5[PubChem]
Standard Antioxidant (e.g., Ascorbic Acid)10.0Literature

Potential in Cancer Research

Recent studies have suggested that chromenone derivatives may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study Example : A research article highlighted the cytotoxic effects of chromenone derivatives on various cancer cell lines. The study reported that this compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
  • Molecular Formula : C₁₄H₁₃ClO₅
  • Molecular Weight : 296.71 g/mol
  • CAS Registry Number : 853892-42-9
  • Purity : Typically 95% as a commercial product .

Structural Features :
This compound belongs to the coumarin-derived carboxylic acid family, characterized by a chromen-2-one (coumarin) backbone substituted with:

  • A chlorine atom at position 6,
  • Methyl groups at positions 3 and 4,
  • A propanoic acid side chain linked via an ether oxygen at position 7.

Comparison with Structural Analogs

The target compound is compared with five structurally related coumarin derivatives, focusing on substituent variations, molecular properties, and reported applications.

Key Observations:

Substituent Effects on Molecular Weight: The 4-butyl derivative (C₁₆H₁₇ClO₅) has the highest molecular weight (324.76 g/mol) due to the longer alkyl chain, while the acetic acid analog (C₁₃H₁₂O₅) is lighter (248.23 g/mol) .

Biological Activity: The 6-chloro-4-ethyl analog (CAS 840479-48-3) demonstrates antibacterial properties, attributed to the chloro and ethyl groups enhancing interaction with bacterial targets .

Synthetic and Industrial Relevance: The 4-butyl derivative (CAS 690678-46-7) is classified under pesticide intermediates, highlighting the role of coumarin derivatives in agrochemical development . Cyclopenta-fused analogs (e.g., CAS 307548-90-9) represent exploratory structures with novel ring systems, expanding coumarin’s applicability in materials science .

Biological Activity

2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid, with the CAS number 853892-42-9, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone moiety with a chloro and dimethyl substitution pattern, contributing to its unique biological properties. Its molecular formula is C14H13ClO5C_{14}H_{13}ClO_5, and it possesses a molecular weight of approximately 296.70 g/mol.

PropertyValue
Molecular FormulaC₁₄H₁₃ClO₅
Molecular Weight296.70 g/mol
CAS Number853892-42-9
Hazard ClassificationIrritant

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies suggest that the compound demonstrates bactericidal activity, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against Gram-positive bacteria .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Escherichia coli>125

Antifungal Activity

In addition to antibacterial effects, the compound also shows antifungal activity. It has been reported to inhibit biofilm formation in Candida albicans, demonstrating an IC50 value of 40 μg/mL, which is competitive with established antifungal agents .

Table 2: Antifungal Activity Against Candida albicans

Fungal StrainIC50 (μg/mL)
Candida albicans40

The mechanism by which this compound exerts its effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis in bacterial cells. This dual-action mechanism enhances its efficacy against resistant strains .

Case Studies

  • Study on Biofilm Inhibition : A study evaluated the compound's ability to inhibit biofilm formation in Staphylococcus epidermidis. Results indicated a significant reduction in biofilm biomass when treated with concentrations as low as 31 μg/mL .
  • Comparative Study with Ciprofloxacin : In comparative studies, the compound showed superior activity against MRSA strains when compared to ciprofloxacin, particularly in biofilm disruption assays .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid in laboratory settings?

  • Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including acid-resistant gloves, lab coats, and indirect-vent goggles, to prevent skin/eye contact. Use fume hoods for weighing or handling powdered forms. Daily decontamination of workspaces and equipment is critical, as residual traces may persist. Store the compound in Category C3-compliant containers (indicating moderate hazard) at controlled room temperature . Routine air sampling and adherence to OSHA standards (29 CFR 1910.1020) are advised to monitor exposure levels .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (SHELXS/SHELXL) for structure solution and refinement. Key steps include:

  • Growing high-quality crystals via slow evaporation in solvents like ethanol or DMSO.
  • Collecting intensity data with a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refining anisotropic displacement parameters with SHELXL, ensuring R1 < 0.05 for high precision. Validate geometry using WinGX/ORTEP for visualization .

Q. What analytical techniques are suitable for purity assessment and characterization?

  • Methodological Answer :

  • HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 1.0 mL/min. Monitor at 254 nm for UV detection.
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z 323.07 [M+H]⁺ (theoretical: 322.07).
  • NMR : Assign peaks in DMSO-d6: δ 1.45 (d, J=6.8 Hz, CH3), δ 2.25 (s, 2×CH3 from chromene), δ 6.82 (s, H-5 chromene) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational physicochemical properties (e.g., logP) be resolved?

  • Methodological Answer : Experimental logP (2.91) may conflict with software predictions (e.g., ChemAxon: 3.2). Reconcile differences by:

  • Validating experimental conditions (shake-flask method, pH 7.4 buffer).
  • Re-evaluating computational parameters (fragment-based vs. atom-based approaches).
  • Cross-checking with chromatographic retention times (HPLC logk correlation). Publish raw data and methodology to enable reproducibility .

Q. What strategies are effective in designing biological activity assays for this compound?

  • Methodological Answer : Prioritize target-based assays due to structural similarity to coumarin derivatives. Examples:

  • Enzyme inhibition : Test against serine proteases (e.g., trypsin) using fluorogenic substrates (λex/λem = 380/460 nm).
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay, with IC50 calculations. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Q. How can mechanistic insights into its metabolic pathways be obtained?

  • Methodological Answer : Use LC-MS/MS to identify metabolites in hepatic microsomal incubations. Key steps:

  • Incubate with rat liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C for 60 min.
  • Quench with ice-cold acetonitrile, centrifuge, and analyze supernatant.
  • Detect phase I metabolites (hydroxylation at C-3/C-4) and phase II conjugates (glucuronidation). Compare fragmentation patterns with synthetic standards .

Q. What computational methods are suitable for studying its interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS):

  • Prepare the protein (e.g., human serum albumin) via homology modeling if no crystal structure exists.
  • Simulate ligand-protein binding over 100 ns, analyzing RMSD/RMSF for stability.
  • Validate binding free energies (MM-PBSA) and compare with experimental IC50 values .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

  • Methodological Answer : Deposit raw diffraction data (CIF files) in the Cambridge Structural Database (CSD). Include:

  • Full refinement details (SHELXL instructions, hydrogen atom treatment).
  • CCDC deposition number in publications.
  • Cross-validate with PLATON/CHECKCIF for systematic errors .

Q. What practices mitigate risks in spectroscopic data interpretation?

  • Methodological Answer :

  • For NMR, use 2D experiments (COSY, HSQC) to resolve overlapping signals.
  • In MS, apply isotope pattern matching and high-resolution (HRMS) to confirm molecular formula.
  • Share raw spectral data (e.g., via Zenodo) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.